(E)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
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Description
(E)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C14H13NO3S2 and its molecular weight is 307.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of various derivatives of 4-thiazolidinone, including compounds related to (E)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, has been extensively studied for their antimicrobial properties. For instance, a study outlined the synthesis of these derivatives and evaluated their antimicrobial and analgesic activities. These compounds, characterized by analytical and spectral data, showed potential in antimicrobial applications (Bhovi K. Venkatesh, Y. Bodke, & S. Biradar, 2010).
Anticancer Properties
The anticancer potential of 4-thiazolidinone derivatives has also been explored. A study investigated the synthesis of various thiazolidinone compounds with benzothiazole moiety and evaluated their in vitro anticancer activity. The research highlighted that some derivatives showed significant anticancer activity against various cancer cell lines (D. Havrylyuk, L. Mosula, B. Zimenkovsky, O. Vasylenko, A. Gzella, & R. Lesyk, 2010).
Anticonvulsant Activity
Another area of application is in anticonvulsant therapy. A study synthesized a series of thiazolidinone compounds and evaluated their in vivo anticonvulsant activity. Some compounds in this series were identified as potent and were compared with established anticonvulsant drugs (A. Agarwal, S. Lata, K. K. Saxena, V. Srivastava, & Amit Kumar, 2006).
Aldose Reductase Inhibitors
Compounds similar to this compound have been studied as aldose reductase inhibitors. These inhibitors have pharmacological activities and potential clinical applications, particularly in treating complications related to diabetes (Marta Kučerová-Chlupáčová, Dominika Halakova, M. Májeková, Jakub Treml, M. Štefek, & Marta Šoltésová Prnová, 2020).
In Vivo Anticancer and Antiangiogenic Effects
The in vivo anticancer and antiangiogenic effects of thioxothiazolidin-4-one derivatives have been studied using a mouse tumor model. These studies suggest that these derivatives could potentially serve as candidates for anticancer therapy, inhibiting tumor angiogenesis and tumor cell proliferation (S. Chandrappa, H. Chandru, A. Sharada, K. Vinaya, C. S. A. Kumar, N. R. Thimmegowda, P. Nagegowda, M. K. Kumar, & K. Rangappa, 2010).
Properties
IUPAC Name |
4-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S2/c16-12(17)7-4-8-15-13(18)11(20-14(15)19)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,16,17)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBHCTFINUXFOZ-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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